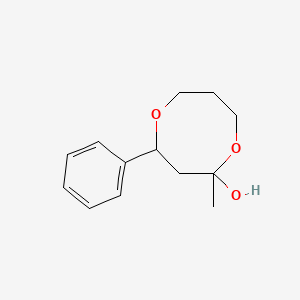![molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7](/img/structure/B12522855.png)
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a trimethoxysilylpropyl group. This compound is known for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.
Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring.
N-(3-Trimethoxysilylpropyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is unique due to the presence of both a pyridine ring and a trimethoxysilylpropyl group. This combination allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific research and industrial applications.
特性
CAS番号 |
657402-98-7 |
|---|---|
分子式 |
C12H20N2O4Si |
分子量 |
284.38 g/mol |
IUPAC名 |
N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15) |
InChIキー |
OAVLCVOXGYIFPL-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


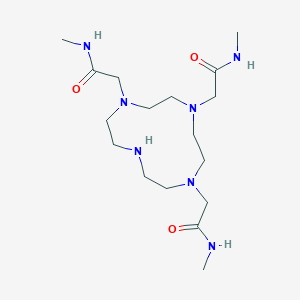
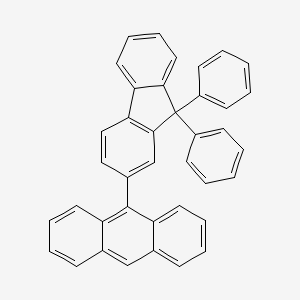
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
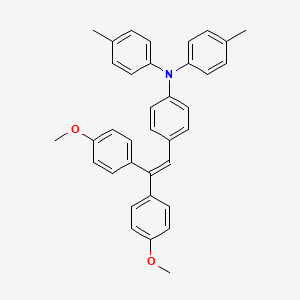
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)


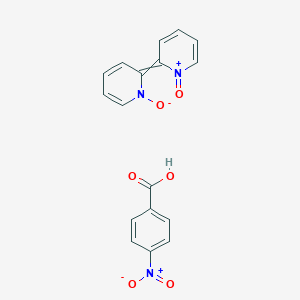
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
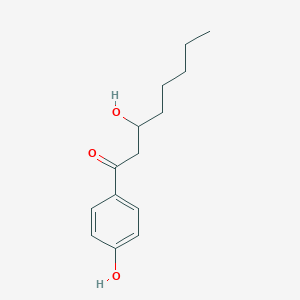
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)
